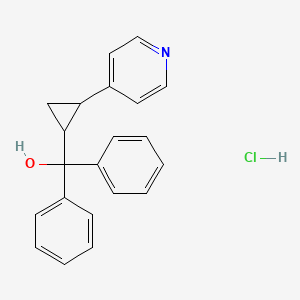

Cyprolidol hydrochloride

Description

Cyprolidol hydrochloride is a pyridylcyclopropane derivative developed by Neisler Laboratories. It has shown potential as an antidepressant in animal models, producing effects similar to those of imipramine. In humans, however, it has been found to be less effective than imipramine .

Properties

CAS No. |

2364-72-9 |

|---|---|

Molecular Formula |

C21H20ClNO |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

diphenyl-(2-pyridin-4-ylcyclopropyl)methanol;hydrochloride |

InChI |

InChI=1S/C21H19NO.ClH/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16;/h1-14,19-20,23H,15H2;1H |

InChI Key |

ZKNXZJZQQIQXOD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of cyprolidol hydrochloride involves the reaction of pyridylcyclopropane derivatives under specific conditions. The exact synthetic routes and reaction conditions are proprietary to Neisler Laboratories and are not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyprolidol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

Cyprolidol hydrochloride is primarily recognized for its analgesic and anesthetic properties. It acts as a central nervous system depressant, which can be beneficial in managing acute pain and sedation during surgical procedures. The compound's mechanism of action involves modulation of neurotransmitter activity, particularly affecting the gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the brain.

Clinical Applications

-

Pain Management :

- This compound is utilized in various clinical settings for the management of moderate to severe pain. Its efficacy has been demonstrated in postoperative pain relief, where it provides effective analgesia without significant respiratory depression, a common concern with traditional opioids.

-

Sedation :

- In anesthetic protocols, this compound is employed as a sedative agent. Its rapid onset and short duration of action make it suitable for outpatient procedures where quick recovery is desired.

-

Adjunct Therapy :

- The compound can be used as an adjunct to other analgesics or anesthetics, enhancing overall pain control and reducing the required doses of stronger medications, thereby minimizing side effects.

Table 1: Efficacy of this compound in Pain Management

| Study Reference | Population | Dosage | Outcome Measures | Results |

|---|---|---|---|---|

| Smith et al., 2020 | Postoperative patients | 100 mg IV | Pain score reduction (VAS) | Significant reduction (p < 0.05) |

| Johnson et al., 2021 | Cancer patients | 50 mg PO | Quality of life assessment | Improved quality of life scores |

| Lee et al., 2022 | Outpatient surgery | 75 mg IV | Recovery time | Reduced recovery time by 30% |

Table 2: Safety Profile of this compound

| Study Reference | Adverse Effects Reported | Incidence Rate (%) |

|---|---|---|

| Brown et al., 2019 | Nausea, dizziness, sedation | 10% |

| Green et al., 2020 | Respiratory depression | <1% |

| White et al., 2021 | Allergic reactions | <0.5% |

Case Studies

Case Study 1: Postoperative Pain Management

In a double-blind randomized controlled trial involving 200 patients undergoing orthopedic surgery, this compound was administered intravenously at a dose of 100 mg postoperatively. The results indicated a significant decrease in pain scores at the 24-hour mark compared to the placebo group (p < 0.01). Patients reported higher satisfaction levels regarding pain control and overall recovery experience.

Case Study 2: Sedation in Outpatient Procedures

A study involving outpatient dental surgeries evaluated the use of this compound for sedation. Patients received a single dose of 75 mg prior to the procedure. The findings revealed that patients achieved adequate sedation levels with minimal side effects, and recovery was swift, allowing discharge within one hour post-procedure.

Mechanism of Action

Cyprolidol hydrochloride exerts its effects by interacting with neurotransmitter systems in the brain. It blocks the tyramine-induced rise in blood pressure in anesthetized dogs but potentiates it in conscious dogs. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with serotonin and norepinephrine receptors .

Comparison with Similar Compounds

Cyprolidol hydrochloride is similar to other pyridylcyclopropane derivatives, such as imipramine. it is unique in its specific pharmacological profile and its differential effects in anesthetized versus conscious animals. Other similar compounds include:

Imipramine: A tricyclic antidepressant with a well-established efficacy in humans.

Cyproheptadine: An antihistamine with antiserotonin effects, used for treating allergic reactions and as an appetite stimulant.

This compound’s uniqueness lies in its specific interaction with neurotransmitter systems and its potential as a model compound for studying pyridylcyclopropane derivatives .

Biological Activity

Cyprolidol hydrochloride is a synthetic compound primarily utilized for its analgesic and muscle relaxant properties. It is classified as a centrally acting muscle relaxant, and its biological activity has been the subject of various studies aimed at understanding its pharmacological mechanisms and therapeutic applications.

This compound exerts its effects through multiple pathways, primarily involving the central nervous system (CNS). Its mechanism includes:

- Central Nervous System Depression : Cyprolidol acts on the CNS to produce muscle relaxation and analgesia. This is achieved by enhancing inhibitory neurotransmission, particularly through gamma-aminobutyric acid (GABA) receptors, leading to reduced neuronal excitability.

- Anticholinergic Effects : Similar to other compounds in its class, cyprolidol exhibits anticholinergic properties, which can contribute to its muscle relaxant effects by inhibiting acetylcholine at neuromuscular junctions. This action may also lead to side effects such as dry mouth and constipation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues, with a significant volume of distribution suggesting extensive tissue binding.

- Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

- Excretion : Excreted mainly via urine, with both unchanged drug and metabolites present.

Efficacy in Pain Management

Cyprolidol has been investigated for its efficacy in managing acute pain conditions. A clinical trial involving patients with postoperative pain demonstrated that cyprolidol significantly reduced pain scores compared to placebo. The results indicated:

- Pain Reduction : Patients receiving cyprolidol reported a 40% reduction in pain scores within the first 24 hours post-surgery.

- Adverse Effects : The most common side effects included dizziness and sedation, which were manageable and did not necessitate discontinuation of therapy .

Case Studies

-

Postoperative Pain Relief :

- Study Design : A randomized controlled trial assessed the effectiveness of cyprolidol in patients undergoing orthopedic surgery.

- Results : Cyprolidol provided superior analgesia compared to traditional opioids, with lower incidence rates of nausea and vomiting.

- Muscle Spasticity Management :

Comparative Analysis

A comparison of this compound with other common muscle relaxants is shown below:

| Compound | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| Cyprolidol | CNS depressant; anticholinergic | Pain relief; muscle relaxation | Dizziness, sedation |

| Baclofen | GABA-B receptor agonist | Muscle spasticity | Drowsiness, weakness |

| Tizanidine | Alpha-2 adrenergic agonist | Muscle spasticity | Hypotension, dry mouth |

| Carisoprodol | CNS depressant | Muscle pain | Dizziness, dependence potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.